molecular formula C19H20N4O5 B14933678 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B14933678
M. Wt: 384.4 g/mol
InChI Key: HTFVYQDQCABGGK-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and methoxy-substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the aromatic rings.

    Formation of the 1,2,4-oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of aromatic rings: The methoxy-substituted aromatic rings are introduced through nucleophilic substitution reactions, often using methoxybenzene derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the methoxy-substituted aromatic ring but lacks the oxadiazole and pyridine rings.

    3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Similar in structure but lacks the pyridine ring.

Uniqueness

The uniqueness of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide lies in its combination of the 1,2,4-oxadiazole ring and methoxy-substituted aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C19H20N4O5/c1-25-14-6-4-12(10-15(14)26-2)19-22-18(28-23-19)9-7-16(24)21-13-5-8-17(27-3)20-11-13/h4-6,8,10-11H,7,9H2,1-3H3,(H,21,24)

InChI Key

HTFVYQDQCABGGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=C(C=C3)OC)OC

Origin of Product

United States

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